molecular formula C28H29NO5 B557300 Fmoc-Tyr(tBu)-OH CAS No. 71989-38-3

Fmoc-Tyr(tBu)-OH

カタログ番号: B557300
CAS番号: 71989-38-3
分子量: 459.5 g/mol
InChIキー: JAUKCFULLJFBFN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Tyr(tBu)-OH is a protected tyrosine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes two key protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amine group, removable under basic conditions (e.g., piperidine).
  • tBu (tert-butyl): Protects the phenolic hydroxyl group of tyrosine, stable under acidic conditions but cleavable with strong acids like trifluoroacetic acid (TFA) .

With a molecular formula of C₂₈H₂₉NO₅ (MW: 459.53) and CAS number 71989-38-3, it is essential for synthesizing peptides where tyrosine’s hydroxyl group must remain inert during coupling reactions. Its applications span drug development (e.g., oseltamivir conjugates , buserelin ), self-assembling materials , and sulfopeptide libraries .

準備方法

Synthetic Methodologies

Acylation with Fluorenylmethoxycarbonyl Azide

The foundational method involves direct acylation of O-tert-butyl-L-tyrosine using fluorenylmethoxycarbonyl (Fmoc) azide. As detailed by ChemicalBook , the tyrosine derivative is suspended in dioxane, followed by the addition of Fmoc azide under basic conditions (pH 9–10). The reaction proceeds via nucleophilic acyl substitution, where the amino group of tyrosine attacks the electrophilic carbonyl of the azide. Post-reaction, the crude product is extracted into ethyl acetate and purified via recrystallization, yielding this compound with >95% purity . This method is noted for its simplicity but requires stringent pH control to minimize side reactions such as oligomerization or tert-butyl group cleavage.

Fmoc-Osu Active Ester Coupling

A more widely adopted approach utilizes Fmoc-Osu (N-[(9H-fluoren-9-ylmethoxy)carbonyloxy]succinimide) as the acylating agent. As described in patent CN103833593A , O-tert-butyl-L-tyrosine is dissolved in a tetrahydrofuran (THF)-water mixture, followed by the addition of sodium carbonate to maintain pH 8–10. Fmoc-Osu is introduced stoichiometrically, facilitating rapid acylation at room temperature. The tert-butyl group remains intact due to the mild reaction conditions. After completion, the product is extracted into ethyl acetate, washed with brine, and crystallized using petroleum ether . This method achieves yields exceeding 80% and is scalable for industrial production.

Solid-Phase Synthesis Adaptations

Recent adaptations incorporate this compound into automated SPPS workflows. As demonstrated in a peptide synthesis study , the compound is coupled to resin-bound peptides using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in dimethylformamide (DMF). The tert-butyl group withstands repeated piperidine deprotection cycles, enabling sequential peptide elongation. Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), with simultaneous tert-butyl deprotection .

Table 1: Comparison of Key Synthetic Methods

MethodReagentsSolventTemperatureYieldPurity
Fmoc Azide AcylationFmoc azide, Na2CO3Dioxane20°C70–75%>95%
Fmoc-Osu CouplingFmoc-Osu, THF, Na2CO3THF/H2O25°C80–85%98%
SPPS IntegrationHBTU, DIPEADMF25°C90–95%97%

Reaction Conditions and Optimization

Solvent Systems

The choice of solvent profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF and THF enhance Fmoc-Osu reactivity by stabilizing the transition state . In contrast, dioxane, used in the azide method, offers moderate polarity but requires longer reaction times (24–48 hours) . Mixed aqueous-organic systems (e.g., THF/H2O) improve tyrosine solubility while preventing tert-butyl ether hydrolysis .

Temperature and pH Control

Maintaining pH 8–10 is critical to deprotonate the tyrosine amino group without degrading the tert-butyl moiety. Sodium carbonate is preferred over stronger bases (e.g., NaOH) to avoid saponification of the Fmoc group . Reactions are typically conducted at 20–25°C; elevated temperatures (>30°C) risk racemization, particularly in SPPS applications .

Catalysts and Reagents

HBTU and DIPEA are standard coupling agents in SPPS, reducing epimerization risks compared to carbodiimide-based activators . In solution-phase synthesis, stoichiometric Fmoc-Osu ensures complete acylation within 4–6 hours, whereas Fmoc azide requires excess reagent and extended timelines .

Purification Techniques

Liquid-Liquid Extraction

Ethyl acetate is the solvent of choice for extracting this compound from aqueous phases. Acidic washes (1M HCl) remove unreacted tyrosine, while brine reduces emulsion formation . Patent CN103833593A emphasizes pH adjustment to 8–9 during extraction to maximize product recovery .

Recrystallization

Recrystallization from petroleum ether or ethyl acetate/hexane mixtures yields high-purity crystals. Key parameters include slow cooling (0.5°C/min) and seed crystal addition to control polymorph formation . Moisture content below 5% in the crude product is critical to prevent oiling out .

Column Chromatography

For research-scale purification, silica gel chromatography with dichloromethane/methanol gradients (2.5–5% MeOH) resolves this compound from byproducts like Fmoc-diketopiperazine . This method achieves >99% purity but is less feasible for industrial-scale production due to solvent costs.

Analytical Characterization

NMR Spectroscopy

1H NMR (DMSO-d6) reveals characteristic signals:

  • δ 7.89–7.87 ppm : Fluorenyl aromatic protons (doublet, J = 7.5 Hz) .

  • δ 6.64–6.62 ppm : Tyrosine aromatic protons (doublet, J = 8.35 Hz) .

  • δ 1.28 ppm : tert-butyl group (singlet, 9H) .

HPLC Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms purity ≥98% with a retention time of 12.3 minutes . UV detection at 265 nm targets the fluorenyl chromophore .

Yield Optimization Strategies

  • Stoichiometric Precision : Maintaining a 1:1.05 molar ratio of tyrosine to Fmoc reagent minimizes waste .

  • Inert Atmosphere : Conducting reactions under nitrogen prevents oxidation of the tyrosine phenol group .

  • Crystallization Additives : Petroleum ether increases crystal lattice stability, improving yield by 10–15% .

生物活性

Fmoc-Tyr(tBu)-OH, or N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a protected amino acid derivative widely utilized in peptide synthesis. Its biological activity is primarily linked to its role in the formation of peptides that can exhibit various pharmacological properties. This article explores the synthesis, structural characteristics, and biological implications of this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a protective group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The tert-butyl (tBu) group protects the hydroxyl group of tyrosine, enhancing the stability and solubility of the compound during synthesis.

Key Properties

PropertyValue
Molecular FormulaC28H29NO5
Molecular Weight459.53 g/mol
CAS Number71989-38-3
Purity≥98.0% (HPLC)

Biological Activity

The biological activity of this compound is largely attributed to its incorporation into peptide sequences that interact with biological targets, such as receptors and enzymes. The presence of tyrosine in peptides can enhance their binding affinity and specificity due to the aromatic nature of the side chain, which allows for pi-stacking interactions with other aromatic residues or ligands.

Case Studies

  • Peptide Synthesis for Anticancer Activity :
    A study synthesized a series of peptides incorporating this compound to evaluate their anticancer properties. The peptides were tested against various cancer cell lines, revealing that certain sequences exhibited significant cytotoxicity, potentially due to enhanced membrane permeability conferred by the tyrosine residue .
  • Neuroprotective Peptides :
    Another research explored the neuroprotective effects of peptides derived from this compound. These peptides were shown to inhibit apoptosis in neuronal cells under oxidative stress conditions, suggesting a role in neuroprotection .
  • Hydrogel Formation :
    This compound has also been utilized in forming hydrogels for drug delivery applications. The incorporation of this amino acid into hydrogel matrices demonstrated improved mechanical properties and biocompatibility, making them suitable for tissue engineering .

Mechanistic Insights

The mechanism by which this compound enhances biological activity can be attributed to several factors:

  • Aromatic Interactions : The aromatic side chain allows for specific interactions with protein targets.
  • Hydrophobicity : The tBu group increases hydrophobic interactions, potentially improving membrane permeability.
  • Stability : The protective groups enhance stability during synthesis and storage, allowing for better yields in peptide production.

Q & A

Basic Research Questions

Q. What are the standard protocols for preparing stock solutions of Fmoc-Tyr(tBu)-OH in different solvents?

  • Methodological Answer : this compound exhibits variable solubility depending on the solvent. For optimal dissolution:

  • DMSO : Dissolve at 90 mg/mL using ultrasonic agitation .
  • Alternative Solvents : If DMSO is incompatible, test dimethylformamide (DMF) or dichloromethane (DCM) with gentle heating (37°C) and sonication. Avoid aqueous buffers due to poor solubility.
  • Stock Stability : Aliquot dissolved solutions and store at -80°C (6 months) or -20°C (1 month) to minimize freeze-thaw degradation .

Table 1: Solubility and Stability Guidelines

SolventConcentrationStorage ConditionsStability Duration
DMSO90 mg/mL-80°C (aliquoted)6 months
DMF50–80 mg/mL-20°C (protected from light)1 month

Q. How should this compound be stored to maintain stability during peptide synthesis experiments?

  • Methodological Answer :

  • Powder Form : Store desiccated at -20°C for up to 3 years .
  • Solution Form : Use within 1 month at -20°C or 6 months at -80°C. Pre-aliquot to avoid repeated freezing/thawing .
  • Handling : Equilibrate to room temperature before use to prevent condensation, which may hydrolyze the tert-butyl (tBu) protecting group.

Advanced Research Questions

Q. What strategies can minimize racemization of this compound during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Racemization typically occurs during activation and coupling. Mitigation strategies include:

  • Coupling Reagents : Use HBTU/HOBt or OxymaPure instead of carbodiimides (e.g., DIC), which reduce racemization risk .
  • Temperature : Perform couplings at 0–4°C to slow base-induced epimerization.
  • Base Selection : Limit piperidine or DIEA exposure during Fmoc deprotection. Replace with milder bases (e.g., 2% DBU in DMF) for sensitive sequences .

Table 2: Coupling Efficiency Comparison

Reagent SystemRacemization RiskRecommended Use Case
HBTU/HOBt/DIEALowStandard SPPS
DIC/OxymaPureModerateHigh steric hindrance residues

Q. How can researchers optimize coupling efficiency when using this compound in automated synthesis platforms?

  • Methodological Answer :

  • Double Coupling : Apply two consecutive couplings (10–30 min each) for residues prone to incomplete reactions.
  • Microwave Assistance : Use microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics without increasing racemization .
  • Real-Time Monitoring : Employ in-situ FTIR or UV monitoring to track Fmoc deprotection and coupling completion .

Q. What analytical methods are recommended for verifying the purity and identity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Retention time and peak symmetry confirm purity (>98% by area-under-curve) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]+: 460.2 for C28H29NO5) .
  • NMR : 1H NMR in DMSO-d6 should show characteristic Fmoc aromatic protons (δ 7.2–7.8 ppm) and tBu singlet (δ 1.2 ppm) .

Q. How does the tert-butyl (tBu) protecting group influence the stability of this compound under acidic conditions?

  • Methodological Answer : The tBu group is labile under strong acidic conditions (e.g., 95% TFA in SPPS cleavage cocktails). To prevent premature deprotection:

  • Mild Cleavage : Use 2–5% TFA in DCM for temporary side-chain protection during intermediate steps.
  • Stability Testing : Perform accelerated degradation studies (e.g., 1 hr in 50% TFA) and monitor by TLC or HPLC .

Q. Troubleshooting Data Contradictions

Q. How should researchers resolve discrepancies in solubility data for this compound across literature sources?

  • Methodological Answer : Contradictions often arise from batch-to-batch variability or solvent purity. To address:

  • Reproducibility Checks : Repeat dissolution with fresh solvent batches (HPLC-grade) and standardized sonication protocols.
  • Crystallography : Characterize lot-specific crystal forms (polymorphs) via X-ray diffraction, as amorphous forms may dissolve faster .

Q. Why do coupling times for this compound vary significantly in reported SPPS protocols?

  • Methodological Answer : Steric hindrance from the bulky tBu group slows coupling. Adjustments include:

  • Extended Coupling : Increase reaction time to 2–4 hrs for difficult sequences.
  • Pre-activation : Pre-activate the amino acid with DIC/HOBt for 5 min before resin addition .

Application-Focused Questions

Q. What role does this compound play in synthesizing tyrosine-phosphorylated peptides for signaling studies?

  • Methodological Answer : The tBu group protects the tyrosine hydroxyl during SPPS. Post-cleavage, global deprotection with TFA removes tBu, enabling site-specific phosphorylation via kinases .

Q. Can this compound be used in native chemical ligation (NCL) for protein semi-synthesis?

  • Methodological Answer :
    Yes, but the tBu group must be retained during ligation. Use orthogonal protection (e.g., Alloc for lysine) and deprotect post-ligation with Pd(0) catalysts .

類似化合物との比較

Structural and Functional Comparisons

The table below summarizes key differences between Fmoc-Tyr(tBu)-OH and structurally related compounds:

Compound Protecting Groups Molecular Weight Solubility Reactivity (Activation Energy) Stability Under Acidic Conditions Applications
This compound Fmoc (α-amine), tBu (phenolic OH) 459.53 DMF, methanol 15.24 kJ/mol (activated ester) Stable (pH 4.5 with EDTA) SPPS, drug conjugates , self-assembly
Fmoc-Tyr(SO₂ONp)-OH Fmoc, SO₂ONp (sulfonate) - DMF Not reported Labile under basic conditions Sulfopeptide synthesis
Fmoc-N-Me-Tyr(tBu)-OH Fmoc, tBu, N-Me 473.56 DMF, methanol Not reported Similar to this compound Conformationally constrained peptides
Fmoc-His(Trt)-OH Fmoc, Trt (imidazole) - DMF Not reported Labile in dilute AcOH/TFA His-containing peptides
Fmoc-Thr(tBu)-OH Fmoc, tBu (hydroxyl) - DMF Not reported Stable under acidic conditions General SPPS

Key Insights:

Protecting Group Stability :

  • The tBu group in this compound is highly stable under mild acidic conditions (e.g., pH 4.5 with EDTA) , making it ideal for Fmoc-SPPS, which uses basic deprotection. In contrast, Trt (in Fmoc-His(Trt)-OH) is cleaved under dilute acetic acid or TFA, limiting its use to specific synthetic strategies .
  • SO₂ONp in Fmoc-Tyr(SO₂ONp)-OH is a leaving group for sulfation, enabling post-synthetic modifications .

Reactivity and Synthesis Efficiency: this compound exhibits a low activation energy (15.24 kJ/mol) for the activated ester method, allowing efficient coupling even with microwave-assisted synthesis (30× faster than conventional methods) . Its optimized synthesis route achieves 95% yield using L-tyrosine, methanol, and SOCl₂, outperforming Fmoc-His(Trt)-OH’s two-step synthesis (64% overall yield) .

Solubility and Handling: this compound dissolves readily in DMF and methanol, whereas Fmoc-Tyr(SO₂ONp)-OH may require specialized solvents due to its sulfonate group.

Unique Applications :

  • Fmoc-N-Me-Tyr(tBu)-OH introduces an N-methyl group, reducing peptide backbone hydrogen bonding and enhancing membrane permeability in therapeutic peptides .
  • This compound ’s self-assembly into fibers/spheres under controlled conditions highlights its utility in biomaterials .

Analytical and Stability Considerations

  • HPLC Analysis : this compound’s purity is assessed via a gradient HPLC method (220 nm detection, C18 column), which effectively resolves impurities like deprotected tyrosine or Fmoc byproducts .
  • Acid Stability : Unlike Boc-protected compounds, the tBu group remains intact during hydrolysis at pH 4.5, enabling selective deprotection in multi-step syntheses .

特性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUKCFULLJFBFN-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315818
Record name Fmoc-L-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-38-3
Record name Fmoc-L-Tyr(tBu)-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-L-Tyr(tBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(tert-butyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。